6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core. Pyridazinone derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways and has been studied for its potential as a therapeutic agent.
Medicine: The compound exhibits various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its molecular targets and pathways are essential for understanding its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its pharmacological activities.
Pyridazinone: A derivative of pyridazine with a carbonyl group, exhibiting diverse biological properties.
Uniqueness
6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
6-phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18-7-6-17(14-4-2-1-3-5-14)21-23(18)16-12-22(13-16)19(25)15-8-10-20-11-9-15/h1-11,16H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBFCWOCKBBSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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